molecular formula C19H21Cl2N3OS B12761588 Acetamide, N-(4-chloro-2-(phenylmethyl)phenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-N-methyl-, monohydrochloride CAS No. 128433-31-8

Acetamide, N-(4-chloro-2-(phenylmethyl)phenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-N-methyl-, monohydrochloride

Cat. No.: B12761588
CAS No.: 128433-31-8
M. Wt: 410.4 g/mol
InChI Key: ISYVUKBRKLDGES-UHFFFAOYSA-N
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Description

“Acetamide, N-(4-chloro-2-(phenylmethyl)phenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-N-methyl-, monohydrochloride” is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a chlorinated phenyl ring, an imidazole moiety, and a thioether linkage, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including:

    Formation of the Chlorinated Phenyl Ring: This step may involve chlorination of a phenyl ring using reagents like chlorine gas or thionyl chloride.

    Introduction of the Benzyl Group: The phenyl ring can be benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Formation of the Imidazole Moiety: The imidazole ring can be synthesized through a condensation reaction involving glyoxal and ammonia.

    Thioether Linkage Formation: The thioether linkage can be introduced by reacting the imidazole derivative with a thiol compound under basic conditions.

    Final Coupling and Methylation: The final product is obtained by coupling the intermediate compounds and methylating the amide nitrogen using methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the imidazole ring or the chlorinated phenyl ring, leading to dechlorination or hydrogenation.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated or hydrogenated derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic properties, such as anti-inflammatory or antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of this compound may involve interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety is known to bind to metal ions, which could inhibit metalloprotein enzymes. The chlorinated phenyl ring may interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-(4-chlorophenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-N-methyl-
  • Acetamide, N-(2-(phenylmethyl)phenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-N-methyl-

Uniqueness

The unique combination of a chlorinated phenyl ring, benzyl group, and imidazole moiety in this compound distinguishes it from similar compounds. This structural uniqueness may confer specific biological activities or chemical reactivity that are not observed in related compounds.

Properties

CAS No.

128433-31-8

Molecular Formula

C19H21Cl2N3OS

Molecular Weight

410.4 g/mol

IUPAC Name

N-(2-benzyl-4-chlorophenyl)-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N-methylacetamide;hydrochloride

InChI

InChI=1S/C19H20ClN3OS.ClH/c1-23(18(24)13-25-19-21-9-10-22-19)17-8-7-16(20)12-15(17)11-14-5-3-2-4-6-14;/h2-8,12H,9-11,13H2,1H3,(H,21,22);1H

InChI Key

ISYVUKBRKLDGES-UHFFFAOYSA-N

Canonical SMILES

CN(C1=C(C=C(C=C1)Cl)CC2=CC=CC=C2)C(=O)CSC3=NCCN3.Cl

Origin of Product

United States

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